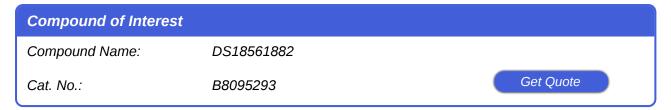


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# Application Notes and Protocols for DS18561882 in Patient-Derived Xenograft (PDX) Models

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DS18561882** is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway that provides the necessary building blocks for nucleotide synthesis (purines and thymidylate).[1][2] In many cancer types, including breast, lung, and colorectal cancers, MTHFD2 is significantly upregulated to support rapid cell proliferation, while its expression in normal adult tissues is minimal.[1] This differential expression makes MTHFD2 an attractive therapeutic target. The mechanism of action of **DS18561882** involves the disruption of this metabolic pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[1][2]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a powerful preclinical tool.[3] These models are superior to traditional cell line-derived xenografts as they better recapitulate the heterogeneity, molecular signatures, and drug responses of the original human tumor.[3][4] This high fidelity makes PDX models invaluable for evaluating the efficacy of novel therapeutic agents like **DS18561882** in a setting that more closely mimics the clinical scenario.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **DS18561882** in PDX models, with a particular focus on gastric and triple-negative breast cancer, where MTHFD2 inhibition has shown promise.



### **Data Presentation**

In Vivo Efficacy of DS18561882 in PDX Models

Cancer Type	PDX Model	Treatment	Dosing Schedule	Outcome	Reference
Gastric Cancer	Patient- derived	DS18561882	Dose- dependent	Reduction in tumor burden	[5][6]
Breast Cancer (TNBC)	Patient- derived	DS18561882	Not specified	Not specified in abstract	Mentioned as a relevant model system

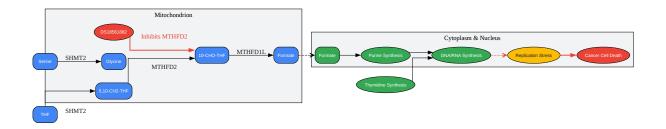
In Vitro Activity of DS18561882

Parameter	Value	Cell Line	Reference
GI50	140 nM	Human breast cancer cell line	[7]

## **Signaling Pathway**

The following diagram illustrates the mechanism of action of **DS18561882** in inhibiting the MTHFD2-mediated one-carbon metabolism pathway.





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Caption: Mechanism of **DS18561882** action.

## **Experimental Protocols**

# Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.

#### Materials:

- Fresh tumor tissue from patient biopsy or surgery
- Immunodeficient mice (e.g., NOD-scid, NSG)
- Sterile phosphate-buffered saline (PBS)
- Culture medium (e.g., RPMI-1640) with antibiotics



- Matrigel (optional)
- Surgical instruments (scalpels, forceps, scissors)
- Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Analgesics

#### Procedure:

- Tumor Tissue Collection and Transport:
  - Collect fresh tumor tissue from the patient under sterile conditions.
  - Place the tissue in a sterile container with culture medium on ice for transport to the laboratory.
  - Process the tissue as soon as possible, ideally within 2-4 hours of collection.
- Tumor Tissue Processing:
  - In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic tissue.
  - Mince the tumor into small fragments (approximately 2-3 mm³) using sterile scalpels.
- Implantation into Immunodeficient Mice:
  - Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
  - Shave and sterilize the implantation site (e.g., flank for subcutaneous implantation, or orthotopic site such as the mammary fat pad for breast cancer).
  - Make a small incision (5-10 mm) in the skin.
  - Create a subcutaneous pocket using blunt dissection with forceps.
  - (Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.



- Implant 1-2 tumor fragments into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Administer analgesics as per IACUC guidelines.
- Tumor Growth Monitoring and Passaging:
  - Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
  - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  - When tumors reach a size of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and harvest the tumor.
  - A portion of the harvested tumor can be cryopreserved for future use, fixed for histological analysis, or passaged into new recipient mice to expand the PDX line.

# Protocol 2: In Vivo Efficacy Study of DS18561882 in PDX Models

This protocol describes the methodology for evaluating the antitumor activity of **DS18561882** in established PDX models.

#### Materials:

- Established PDX models with actively growing tumors
- DS18561882 (formulated for in vivo administration)
- Vehicle control
- Dosing equipment (e.g., oral gavage needles, syringes)
- · Calipers for tumor measurement
- Anesthetics



Equipment for blood collection and tissue harvesting

#### Procedure:

- Study Initiation:
  - When PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
  - Record the initial tumor volume and body weight for each mouse.
- Drug Administration:
  - Administer **DS18561882** at the desired dose(s) and schedule (e.g., daily oral gavage).
  - Administer the vehicle control to the control group using the same schedule and route of administration.
- Monitoring and Data Collection:
  - Measure tumor volume and body weight 2-3 times per week.
  - Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
  - At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
- Endpoint Analysis:
  - Harvest the tumors and record their final weight.
  - Collect blood and other tissues for pharmacokinetic and pharmacodynamic analyses.
  - Fix a portion of the tumor in formalin for histological and immunohistochemical analysis (e.g., to assess proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).



 Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, gene expression analysis).

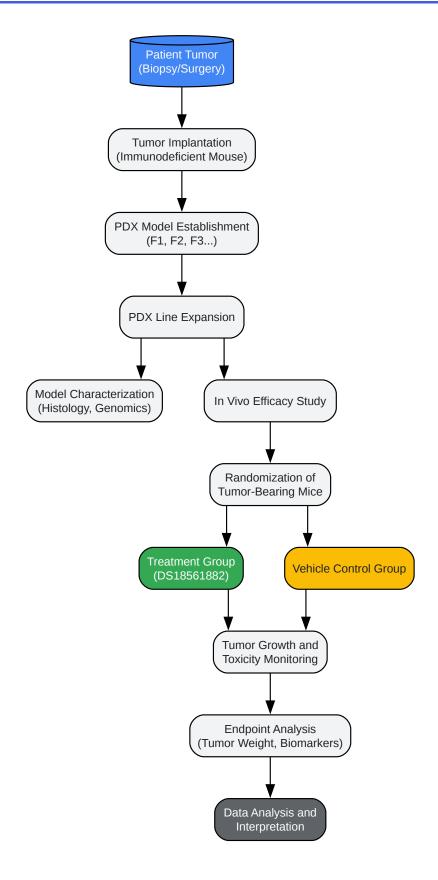
#### • Data Analysis:

- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Statistically analyze the differences in tumor volume and weight between the groups.
- Evaluate any treatment-related toxicity based on body weight changes and clinical observations.

## **Experimental Workflow Diagram**

The following diagram illustrates the overall workflow for utilizing **DS18561882** in PDX models.





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Caption: PDX experimental workflow.



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### References

- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. An Annotated Biobank of Triple-Negative Breast Cancer Patient-Derived Xenografts
  Features Treatment-Naïve and Longitudinal Samples During Neoadjuvant Chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft models in cancer therapy: technologies and applications PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTHFD x MTHFD2 Drugs, Indications, Patents Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
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